Osteostatin

Description

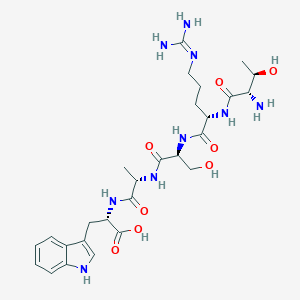

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)/t13-,14+,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEMNOZDYSNTNO-TWGJCYIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Molecular Mechanisms of Osteostatin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteostatin, a pentapeptide derived from the C-terminal region of Parathyroid Hormone-related Protein (PTHrP), has emerged as a significant modulator of bone metabolism. Initially identified as a potent inhibitor of osteoclastic bone resorption, subsequent research has unveiled its multifaceted roles in regulating bone cell differentiation and function. This technical guide provides a comprehensive overview of the origin of this compound, details the key experimental protocols used to elucidate its activity, presents quantitative data from seminal studies, and illustrates its molecular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of bone biology and the development of novel therapeutics for skeletal diseases.

The Genesis of this compound: From a Hypercalcemia-Inducing Protein to a Bone Resorption Inhibitor

The story of this compound begins with the discovery of its parent molecule, Parathyroid Hormone-related Protein (PTHrP). PTHrP was first identified as the humoral factor responsible for hypercalcemia of malignancy, a condition where cancerous tumors secrete a substance that mimics the action of parathyroid hormone (PTH), leading to elevated blood calcium levels.

It was within this larger protein that a small, highly conserved pentapeptide with a potent biological activity was discovered. In 1991, a pivotal study by Fenton and colleagues identified a fragment of PTHrP that directly inhibited osteoclastic bone resorption[1]. This pentapeptide, corresponding to amino acids 107-111 of PTHrP with the sequence Threonine-Arginine-Serine-Alanine-Tryptophan (TRSAW), was named This compound [1]. This discovery marked a paradigm shift, revealing that PTHrP, a protein associated with bone resorption in the context of cancer, also contained a domain with the opposite effect.

dot graph TD{ rankdir="TB"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1. Origin of this compound from PTHrP.

Experimental Elucidation of this compound's Function

The biological activities of this compound have been characterized through a series of key in vitro experiments. These assays have been instrumental in defining its role as an inhibitor of osteoclast differentiation and a modulator of osteoblast signaling.

Inhibition of Osteoclast Differentiation

A primary function of this compound is its ability to suppress the formation of mature, bone-resorbing osteoclasts from their precursor cells.

This protocol is adapted from the methodology described by Ibáñez et al. (2022)[2][3].

-

Cell Seeding: Human peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates at a density that allows for the subsequent differentiation into osteoclasts.

-

Induction of Differentiation: The cells are cultured in α-MEM supplemented with 10% fetal bovine serum, 25 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to promote the survival and proliferation of osteoclast precursors, and 50 ng/mL of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce osteoclast differentiation.

-

This compound Treatment: this compound is added to the culture medium at various concentrations (typically 100, 250, and 500 nM) at the time of differentiation induction[2].

-

Culture and Staining: The cells are cultured for 7-9 days, with the medium being replaced every 2-3 days. Following the culture period, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts. The number of osteoclasts in the this compound-treated wells is compared to the number in the control wells (treated with M-CSF and RANKL alone).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2. Osteoclast Differentiation Assay Workflow.

The following table summarizes the quantitative findings from Ibáñez et al. (2022) on the effect of this compound on osteoclast differentiation and gene expression.

| This compound Concentration | % Inhibition of Osteoclast Formation (Mean ± SD) | Cathepsin K mRNA Expression (Fold Change vs. Control) | OSCAR mRNA Expression (Fold Change vs. Control) | NFATc1 mRNA Expression (Fold Change vs. Control) |

| 100 nM | Not statistically significant | ↓ | ↓ | ↓ |

| 250 nM | ~40% | ↓↓ | ↓↓ | ↓↓ |

| 500 nM | ~60% | ↓↓↓ | ↓↓↓ | ↓↓↓ |

*Statistically significant reduction (p < 0.01) compared to the M-CSF + RANKL control. Arrows indicate a decrease in mRNA expression.

Modulation of Osteoblast Signaling

This compound also exerts effects on osteoblasts, the bone-forming cells, by activating specific signaling pathways.

This protocol is based on the methodology from Gortazar et al. (2013) to assess the activation of signaling proteins in osteoblastic cells in response to this compound.

-

Cell Culture and Serum Starvation: Mouse osteoblastic MC3T3-E1 cells or rat osteosarcoma UMR-106 cells are cultured to near confluence and then serum-starved for a defined period (e.g., 24 hours) to reduce basal signaling activity.

-

This compound Treatment: The cells are treated with 100 nM this compound for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Cell Lysis: At each time point, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR2, VEGFR2, p-Src, Src, p-ERK, ERK, p-Akt, Akt).

-

Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

The study by Gortazar et al. (2013) demonstrated that this compound rapidly activates key signaling molecules in osteoblastic cells.

| Target Protein | Time to Maximal Phosphorylation (minutes) |

| VEGFR2 (Tyr-1059) | 5-10 |

| Src | 5-10 |

| ERK | 5-10 |

| Akt | 5-10 |

Molecular Signaling Pathways of this compound

This compound's biological effects are mediated through distinct signaling cascades in osteoclasts and osteoblasts.

Inhibition of Osteoclastogenesis via the NFATc1 Pathway

In osteoclast precursors, this compound interferes with the RANKL-induced signaling cascade that is essential for osteoclast differentiation. A key target of this compound is the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis. This compound has been shown to reduce the nuclear translocation of NFATc1, thereby inhibiting the expression of osteoclast-specific genes such as Cathepsin K and Osteoclast-associated receptor (OSCAR).

Activation of Osteoblast Signaling via the VEGFR2 Pathway

In osteoblasts, this compound activates Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in a VEGF-independent manner. This activation is mediated by Src kinases and leads to the downstream phosphorylation and activation of the Extracellular signal-regulated kinase (ERK) and Akt pathways, which are known to promote cell survival and proliferation.

Conclusion and Future Directions

This compound, the pentapeptide fragment PTHrP(107-111), represents a fascinating example of the functional diversity encoded within a single protein. Its discovery has unveiled a novel endogenous mechanism for the negative regulation of bone resorption. The detailed understanding of its molecular mechanisms of action, particularly its ability to inhibit osteoclast differentiation via the NFATc1 pathway and to promote pro-survival signaling in osteoblasts through the VEGFR2 pathway, positions this compound as a promising candidate for the development of new therapeutic strategies for bone diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.

Future research should focus on further elucidating the precise molecular interactions of this compound with its cellular targets, exploring its potential synergistic effects with other anabolic and anti-resorptive agents, and developing optimized delivery systems to enhance its therapeutic efficacy in vivo. The in-depth knowledge presented in this guide provides a solid foundation for these future endeavors.

References

- 1. A carboxyl-terminal peptide from the parathyroid hormone-related protein inhibits bone resorption by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling Osteostatin

An In-depth Technical Guide to the Discovery and History of Osteostatin

This compound is a peptide fragment derived from the C-terminal region of the Parathyroid Hormone-related Protein (PTHrP), specifically encompassing the amino acid sequence 107-111 (Threonine-Arginine-Serine-Alanine-Tryptophan, or TRSAW).[1] Initially identified as a potent inhibitor of osteoclastic bone resorption, its discovery marked a significant step in understanding the complex regulatory mechanisms of bone metabolism.[2][3] Unlike the N-terminal fragment of PTHrP, which shares homology with Parathyroid Hormone (PTH) and binds to the PTH type 1 receptor (PTH1R), the C-terminal fragments, including this compound, operate through distinct mechanisms.[4] This peptide has garnered considerable interest within the scientific community for its dual-action potential: not only does it inhibit bone breakdown, but it also demonstrates anabolic, or bone-building, properties. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental history of this compound for researchers, scientists, and professionals in drug development.

Discovery and History

The journey to discovering this compound began with investigations into the multifaceted roles of PTHrP. In 1987, PTHrP was identified as the factor responsible for humoral hypercalcemia of malignancy. Subsequent research revealed that full-length PTHrP could inhibit bone resorption by isolated osteoclasts. Further studies pinpointed this anti-resorptive activity to the C-terminal region of the protein, beyond residue 106.

This led to the characterization of PTHrP(107-139) as a potent inhibitor of osteoclast activity, a function that was termed "this compound". A pivotal 1991 study by Fenton et al. narrowed down this potent inhibitory activity to a highly conserved pentapeptide region within the C-terminal fragment: PTHrP(107-111). This smaller, yet equally potent, peptide is now commonly referred to as this compound. Early in vivo studies confirmed these findings, showing that PTHrP(107-139) is a powerful inhibitor of bone resorption in mouse models. These initial discoveries laid the groundwork for extensive research into this compound's mechanisms and its potential as a therapeutic agent for musculoskeletal diseases like osteoporosis and inflammatory arthritis.

Mechanism of Action: A Dual Role in Bone Homeostasis

This compound exerts its influence on bone remodeling by modulating the activity of both osteoclasts (cells that resorb bone) and osteoblasts (cells that form new bone).

Inhibition of Osteoclastogenesis

The primary anti-resorptive effect of this compound is achieved by directly inhibiting the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. This process is largely dependent on two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).

The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade of intracellular signaling events. This involves the recruitment of adaptor proteins like TRAF6, which in turn activates downstream pathways including mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB). These pathways converge on the master transcription factor for osteoclast differentiation, the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). The activation and subsequent nuclear translocation of NFATc1 are critical for upregulating the expression of osteoclast-specific genes, such as Cathepsin K and Osteoclast-associated Ig-like receptor (OSCAR).

This compound intervenes in this critical pathway by reducing the nuclear translocation of NFATc1. By preventing NFATc1 from entering the nucleus, this compound effectively suppresses the autoamplification of NFATc1 and the transcription of its target genes, thereby halting the differentiation of precursors into mature osteoclasts. It is important to note that while this compound potently inhibits osteoclast differentiation, it does not appear to affect the resorptive capacity of already mature osteoclasts.

Stimulation of Osteoblasts

Beyond its anti-resorptive effects, this compound also exhibits anabolic properties by promoting the growth and differentiation of osteoblasts. Studies have shown that this compound can stimulate cell growth in osteoblastic cell lines like MC3T3-E1. Furthermore, when combined with biomaterials such as mesoporous glass scaffolds containing zinc ions, this compound has been shown to induce the expression of key osteoblast differentiation genes, including Runt-related transcription factor 2 (RUNX2) and Alkaline Phosphatase (ALP), in human mesenchymal stem cells. This suggests that this compound can act as an osteoinductive signal, promoting the commitment of progenitor cells to the osteoblast lineage and enhancing new bone formation.

Experimental Evidence and Protocols

The characterization of this compound's function has been built upon a series of key in vitro experiments. The quantitative results and methodologies of these assays are fundamental to understanding its biological activity.

Data Presentation

The following tables summarize the quantitative findings from seminal studies on this compound's effects.

Table 1: Dose-Dependent Effect of this compound on Human Osteoclast Differentiation

| This compound Concentration (nM) | Number of TRAP+ Multinucleated Cells (MNCs) per Well (% of Control) | Statistical Significance (p-value) |

|---|---|---|

| 0 (Control) | 100% | - |

| 100 | Decreased | < 0.01 |

| 250 | Further Decreased | < 0.01 |

| 500 | Maximally Decreased | < 0.01 |

Data derived from studies on human peripheral blood mononuclear cells stimulated with M-CSF and RANKL.

Table 2: Effect of this compound on Osteoclast-Specific Gene Expression

| Target Gene | Function | Effect of this compound (500 nM) |

|---|---|---|

| NFATc1 | Master transcription factor for osteoclastogenesis | mRNA levels decreased |

| Cathepsin K | Protease responsible for degrading bone matrix | mRNA levels decreased |

| OSCAR | Co-stimulatory receptor in osteoclast differentiation | mRNA levels decreased |

Data derived from qRT-PCR analysis of human osteoclasts differentiated in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

This assay is used to assess the direct effect of this compound on the formation of mature osteoclasts from precursor cells.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from human blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Precursor Adhesion: The isolated PBMCs are cultured in alpha-MEM supplemented with 10% fetal bovine serum. Adherent cells, which contain osteoclast precursors, are selected for differentiation.

-

Differentiation Induction: The adherent cells are cultured in the presence of M-CSF (e.g., 25 ng/mL) to promote survival and proliferation, and RANKL (e.g., 30 ng/mL) to induce differentiation.

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 100, 250, and 500 nM) at the beginning of the differentiation period. A vehicle control group receives no this compound.

-

Culture and Staining: Cells are cultured for 7-9 days, with medium changes every 2-3 days. After the culture period, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive cells containing three or more nuclei are counted as mature osteoclasts using light microscopy. The number of osteoclasts in treated groups is compared to the control.

This functional assay determines if a substance affects the ability of mature osteoclasts to resorb bone.

-

Mature Osteoclast Generation: Mature osteoclasts are first generated from PBMCs as described in the differentiation assay (Section 4.2.1).

-

Cell Seeding: The mature osteoclasts are then seeded onto a specialized resorption substrate, such as a bone-mimicking calcium phosphate-coated plate (e.g., Osteo Assay Surface plate).

-

Treatment: The cells are incubated with various concentrations of this compound (e.g., 100, 250, 500 nM) for a set period (e.g., 48 hours).

-

Cell Removal and Visualization: After incubation, the cells are removed (e.g., using a bleach solution). The resorption pits created by the osteoclasts are visualized and quantified using microscopy. The total resorbed area is measured.

This technique is used to measure changes in the mRNA levels of specific genes involved in osteoclastogenesis.

-

Cell Culture and Treatment: Osteoclasts are differentiated in the presence or absence of this compound as described previously.

-

RNA Extraction: Total RNA is extracted from the cells at a specific time point (e.g., day 7) using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR amplification with specific primers for target genes (e.g., NFATc1, Cathepsin K, OSCAR) and a reference (housekeeping) gene (e.g., GAPDH). The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the reference gene.

This imaging technique visualizes the location of the NFATc1 protein within the cell to determine if it has moved to the nucleus.

-

Cell Culture and Treatment: Osteoclast precursors are cultured on glass coverslips and treated with M-CSF, RANKL, and this compound for a shorter period (e.g., 2 days) to capture the early translocation event.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

-

Immunostaining: Cells are incubated with a primary antibody specific for NFATc1, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. The colocalization of the NFATc1 signal (e.g., green) and the nuclear signal (e.g., blue) indicates nuclear translocation.

Conclusion and Future Directions

The discovery of this compound, from the initial characterization of the anti-resorptive properties of PTHrP's C-terminus to the identification of the active pentapeptide, has opened new avenues for bone research. Its unique dual-action mechanism—inhibiting bone resorption by suppressing the critical NFATc1 pathway in osteoclasts while simultaneously promoting anabolic activity in osteoblasts—makes it an attractive candidate for therapeutic development. The detailed experimental protocols outlined herein provide the foundation for continued investigation into its precise signaling pathways and physiological roles. Future research will likely focus on optimizing its delivery for clinical applications, exploring its potential in combination therapies, and further elucidating its anabolic signaling cascade in osteoblasts. This compound stands as a promising molecule in the ongoing effort to develop novel treatments for a range of debilitating musculoskeletal diseases.

References

Osteostatin: A Technical Guide to the PTHrP (107-111) Fragment in Bone Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osteostatin, the pentapeptide fragment (Thr-Arg-Ser-Ala-Trp) corresponding to residues 107-111 of the Parathyroid Hormone-related Protein (PTHrP), has emerged as a significant modulator of bone metabolism. Possessing a dual mechanism of action, it demonstrates both anti-catabolic and anabolic properties, making it a compelling candidate for therapeutic development in musculoskeletal diseases such as osteoporosis and inflammatory arthritis. This technical guide provides a comprehensive overview of this compound, detailing its biological functions, signaling pathways, and the experimental protocols utilized in its characterization. Quantitative data from key studies are summarized, and its mechanism of action is visualized through detailed signaling pathway and experimental workflow diagrams.

Introduction

Parathyroid hormone-related protein (PTHrP) is a polyhormone with diverse physiological roles. While its N-terminal region shares homology with parathyroid hormone (PTH) and interacts with the PTH type 1 receptor (PTH1R), its C-terminal fragments exhibit distinct biological activities.[1] this compound, identified as the PTHrP (107-111) sequence, is a potent inhibitor of osteoclastic bone resorption and a promoter of bone repair.[2][3] Unlike the N-terminal fragments, this compound's actions are largely independent of the classical PTH1R signaling cascade, suggesting a unique mechanism and therapeutic potential.[1] This guide will delve into the technical details of this compound's function and the methodologies used to elucidate its effects.

Biological Functions and Mechanism of Action

This compound exerts a multifaceted influence on bone remodeling, primarily through its direct effects on osteoclasts and osteoblasts.

Anti-Catabolic Effects: Inhibition of Osteoclastogenesis

The primary anti-resorptive function of this compound lies in its ability to inhibit the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[4] This is achieved through the modulation of the RANKL signaling pathway.

Mechanism of Action:

This compound has been shown to decrease the M-CSF and RANKL-induced differentiation of human peripheral blood mononuclear cells (PBMCs) into osteoclasts in a concentration-dependent manner. The core of this inhibitory action is the downregulation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). By preventing the nuclear translocation of NFATc1, this compound effectively halts the downstream expression of key osteoclast-specific genes, including:

-

Cathepsin K (CTSK): A crucial protease responsible for the degradation of bone matrix proteins.

-

Osteoclast-associated immunoglobulin-like receptor (OSCAR): A co-stimulatory receptor involved in osteoclast differentiation.

Notably, this compound does not appear to affect the resorptive capacity of already mature osteoclasts.

Anabolic Effects: Stimulation of Osteoblast Function

In addition to its anti-resorptive properties, this compound exhibits anabolic effects on bone by promoting the growth and differentiation of osteoblasts. Studies have shown that this compound can stimulate osteoblastic growth and differentiation, highlighting its dual role in promoting bone formation while inhibiting resorption.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of inflammatory arthritis. In animal models of collagen-induced arthritis, administration of this compound after the onset of disease decreased the severity of arthritis, as well as cartilage and bone degradation. This effect is associated with a reduction in pro-inflammatory cytokines and a modulation of the immune response.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound on Osteoclast Differentiation

| Cell Type | Treatment | Concentration Range | Incubation Time | Key Findings | Reference |

| Human PBMCs | M-CSF + RANKL + this compound | 100, 250, 500 nM | 7-9 days | Concentration-dependent decrease in osteoclast differentiation. | |

| Human PBMCs | M-CSF + RANKL + this compound | 100, 250, 500 nM | 7 days | Decreased mRNA levels of Cathepsin K, OSCAR, and NFATc1. | |

| Human PBMCs | M-CSF + RANKL + this compound | 100, 250, 500 nM | 2 days | Inhibited nuclear translocation of NFATc1. |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Mice | Collagen-Induced Arthritis | 80 or 120 µg/kg | Subcutaneous (s.c.) | Daily for 13 days after onset | Decreased severity of arthritis, cartilage, and bone degradation. | |

| Adult Ovariectomized Rats | Ovariectomy-induced bone loss | 3 nmol/100 g body weight | Daily injection | 13 days | Increased femoral Ca content and bone density. |

Signaling Pathways

This compound's biological effects are mediated through a complex interplay of signaling pathways, most notably independent of the PTH1R.

The RANKL/NFATc1 Axis in Osteoclasts

The canonical pathway for osteoclast differentiation involves the binding of RANKL to its receptor RANK on osteoclast precursors. This initiates a signaling cascade that leads to the activation and nuclear translocation of NFATc1. This compound intervenes in this pathway, preventing NFATc1 activation and thereby inhibiting osteoclastogenesis.

Caption: this compound inhibits osteoclast differentiation by blocking NFATc1 nuclear translocation.

Wnt Signaling Pathway Modulation

This compound has been shown to interact with the Wnt signaling pathway, a critical regulator of bone formation. Specifically, it has been found to downregulate the expression of Wnt inhibitors such as Sclerostin (SOST) and Dickkopf-1 (DKK1). By reducing the levels of these inhibitors, this compound may enhance canonical Wnt signaling, leading to increased osteoblast proliferation and differentiation.

Caption: this compound may enhance Wnt signaling by downregulating inhibitors DKK1 and SOST.

Involvement of PKC and MAPK Pathways

The effects of C-terminal PTHrP fragments, including this compound, have been linked to the activation of Protein Kinase C (PKC). Furthermore, there is evidence suggesting the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK1/2 phosphorylation, in mediating the anabolic actions of PTHrP C-terminal fragments in osteoblastic cells.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used in the study of this compound.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) of this compound (Thr-Arg-Ser-Ala-Trp)

-

Resin and Amino Acid Preparation: A suitable resin (e.g., Rink Amide resin) is used as the solid support. Fmoc-protected amino acids are used for the synthesis.

-

Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus (Tryptophan) to the N-terminus (Threonine). Each cycle consists of:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent (e.g., DMF).

-

Activation and Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the peptide chain.

-

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry (MS) to confirm its molecular weight and purity.

Caption: Workflow for the solid-phase synthesis and purification of this compound.

In Vitro Osteoclast Differentiation Assay

-

Isolation of Human PBMCs: Peripheral blood mononuclear cells are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding: PBMCs are seeded in a 96-well plate at a suitable density in α-MEM supplemented with fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: Cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote the proliferation and survival of osteoclast precursors, and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce differentiation.

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 100, 250, 500 nM). Control wells receive vehicle only. The medium is replaced every 2-3 days with fresh medium containing M-CSF, RANKL, and the respective treatments.

-

TRAP Staining: After 7-9 days of culture, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified and counted as osteoclasts.

-

Gene Expression Analysis: In parallel experiments, RNA can be isolated from cells at different time points to analyze the expression of osteoclast-specific genes (e.g., NFATc1, Cathepsin K, OSCAR) by quantitative real-time PCR (qRT-PCR).

Caption: Workflow for the in vitro osteoclast differentiation assay.

In Vivo Collagen-Induced Arthritis (CIA) Model

-

Animal Model: Male DBA/1 mice, a strain susceptible to CIA, are typically used.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) administered intradermally at the base of the tail.

-

Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: After the onset of clinical signs of arthritis, mice are treated with this compound (e.g., 80 or 120 µg/kg, subcutaneously) or vehicle control daily for a specified period (e.g., 13 days).

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for erythema and swelling.

-

Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and processed for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Blood and tissue samples can be collected to measure levels of inflammatory cytokines and bone metabolism markers.

Conclusion and Future Directions

This compound (PTHrP 107-111) represents a promising therapeutic agent for bone and joint diseases due to its unique dual action of inhibiting bone resorption and promoting bone formation, coupled with its anti-inflammatory properties. Its mechanism of action, which is distinct from the PTH1R-mediated signaling of N-terminal PTHrP fragments, offers a novel therapeutic avenue. The in-depth understanding of its molecular pathways, particularly its modulation of NFATc1 and Wnt signaling, provides a solid foundation for its further development.

Future research should focus on the identification of the specific receptor for this compound, which will be crucial for elucidating its complete signaling cascade and for designing more potent and specific analogs. Furthermore, long-term preclinical studies are warranted to fully evaluate its safety and efficacy in chronic conditions like postmenopausal osteoporosis. The development of novel delivery systems to enhance its bioavailability and target it specifically to bone tissue could also significantly improve its therapeutic potential. Overall, this compound stands as a compelling molecule with the potential to transition from a subject of basic research to a valuable clinical tool in the management of musculoskeletal disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. The C-terminal fragment of parathyroid hormone-related peptide promotes bone formation in diabetic mice with low-turnover osteopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

Osteostatin's Mechanism of Action in Osteoclasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteostatin, a C-terminal peptide fragment of the parathyroid hormone-related protein (PTHrP), specifically PTHrP[107-111], has emerged as a significant inhibitor of bone resorption.[1] Its primary mechanism of action in osteoclasts, the principal bone-resorbing cells, is the inhibition of their differentiation from myeloid/monocyte lineage precursors.[1] This guide provides a detailed examination of the molecular pathways through which this compound exerts its effects, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core mechanisms. The central finding is that this compound suppresses osteoclastogenesis by downregulating the master transcription factor, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[1]

Core Mechanism: Inhibition of Osteoclast Differentiation

The formation of mature, multinucleated osteoclasts is a complex process primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[1][2] M-CSF is crucial for the survival and proliferation of osteoclast precursor cells, while the binding of RANKL to its receptor, RANK, on these precursors initiates the critical signaling cascade for differentiation.

This compound intervenes in this process by inhibiting the RANKL-induced differentiation of osteoclast precursors. Studies have demonstrated that this compound does not affect the resorptive capacity of already mature osteoclasts, indicating its specific role in preventing their formation. This inhibitory effect is concentration-dependent, with higher concentrations of this compound leading to a greater reduction in osteoclast numbers.

Signaling Pathway Modulation

The anti-osteoclastogenic effect of this compound is centered on its ability to modulate the RANKL-RANK signaling pathway, ultimately leading to the suppression of NFATc1.

The RANKL-NFATc1 Axis

Upon RANKL binding to RANK, a series of intracellular signaling events are triggered. Adaptor molecules like TNF receptor-associated factor 6 (TRAF6) are recruited, which in turn activate downstream pathways including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). These initial signals lead to the induction and activation of NFATc1, the master transcription factor for osteoclastogenesis. Activated NFATc1 translocates from the cytoplasm to the nucleus, where it orchestrates the expression of a suite of osteoclast-specific genes. These genes include Cathepsin K (a key protease for degrading bone matrix), Osteoclast associated Ig-like receptor (OSCAR), and Tartrate-resistant acid phosphatase (TRAP).

This compound's Point of Intervention

This compound exerts its inhibitory effect by preventing the nuclear translocation of NFATc1 during the early phases of osteoclast differentiation. By blocking this critical step, this compound effectively halts the downstream gene expression program required for a precursor cell to become a mature osteoclast. This leads to a measurable decrease in the mRNA levels of NFATc1 itself (as it auto-amplifies its own expression) and its target genes, such as Cathepsin K and OSCAR.

Caption: this compound inhibits RANKL-induced osteoclast differentiation by blocking NFATc1 nuclear translocation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on human osteoclast differentiation and gene expression.

Table 1: Effect of this compound on Osteoclast Differentiation

| Treatment | This compound Concentration (nM) | Mean TRAP+ Multinucleated Cells per Well (± S.D.) | % Inhibition vs. M-CSF+RANKL |

| Control (M-CSF + RANKL) | 0 | 100 (normalized) | 0% |

| This compound | 100 | Significantly Reduced | Data not specified |

| This compound | 250 | Significantly Reduced | Data not specified |

| This compound | 500 | Significantly Reduced (**p < 0.01) | Data not specified |

| Data derived from studies on human peripheral blood mononuclear cells stimulated with M-CSF and RANKL for 7-9 days. |

Table 2: Effect of this compound on Osteoclast-Specific Gene Expression

| Gene | This compound Concentration (nM) | Fold Change in mRNA Expression vs. M-CSF+RANKL (Mean ± S.D.) |

| NFATc1 | 500 | Decreased (p < 0.01) |

| Cathepsin K | 500 | Decreased (p < 0.01) |

| OSCAR | 500 | Decreased (**p < 0.05) |

| Gene expression was measured by qRT-PCR in osteoclast precursors stimulated with M-CSF and RANKL. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate this compound's mechanism of action.

Human Osteoclast Differentiation Assay

This assay is used to quantify the formation of osteoclasts from precursor cells in vitro.

Objective: To assess the effect of this compound on the differentiation of human peripheral blood mononuclear cells (PBMCs) into mature, TRAP-positive, multinucleated osteoclasts.

Methodology:

-

Isolation of Precursors: Isolate PBMCs from human buffy coats using density gradient centrifugation.

-

Cell Seeding: Plate the adherent PBMC fraction (monocytes) in culture wells at a specified density (e.g., 1 x 10^6 cells/well).

-

Differentiation Induction: Culture the cells in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 25-50 ng/mL RANKL to induce osteoclast differentiation.

-

Treatment: Concurrently, treat the cells with varying concentrations of this compound (e.g., 100, 250, and 500 nM) or a vehicle control.

-

Culture Maintenance: Incubate the cells for 7-9 days at 37°C in a 5% CO2 humidified incubator, refreshing the medium every 2-3 days.

-

TRAP Staining: After the incubation period, fix the cells with a citrate-acetone-formaldehyde solution. Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit. Counterstain with hematoxylin to visualize nuclei.

-

Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope. These are considered mature osteoclasts.

Caption: Workflow for assessing this compound's effect on in vitro osteoclast differentiation.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the mRNA expression of key osteoclastogenic genes.

Objective: To quantify the mRNA levels of NFATc1, Cathepsin K, and OSCAR in osteoclast precursors treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture and treat osteoclast precursors with M-CSF, RANKL, and this compound (e.g., 500 nM) as described in the differentiation assay (typically for 2-7 days).

-

RNA Isolation: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit), following the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for the target genes (NFATc1, Cathepsin K, OSCAR) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity in real-time as the DNA is amplified.

-

Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method, comparing this compound-treated samples to the M-CSF+RANKL control.

Immunofluorescence for NFATc1 Nuclear Translocation

This method visualizes the subcellular localization of the NFATc1 protein.

Objective: To determine if this compound inhibits the translocation of NFATc1 from the cytoplasm to the nucleus in osteoclast precursors.

Methodology:

-

Cell Culture on Coverslips: Seed and culture osteoclast precursors on sterile glass coverslips in culture plates.

-

Stimulation and Treatment: Stimulate the cells with M-CSF and RANKL in the presence or absence of this compound for a shorter duration (e.g., 24-48 hours) to capture the early translocation event.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody access to intracellular proteins.

-

Blocking: Incubate the cells with a blocking solution (e.g., 5% bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NFATc1.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Nuclear Staining: Counterstain the nuclei with a fluorescent DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. Capture images of the NFATc1 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) channels.

-

Analysis: Analyze the merged images to determine the localization of NFATc1. In control cells, NFATc1 fluorescence should overlap with the nuclear stain. In this compound-treated cells, NFATc1 fluorescence is expected to remain predominantly in the cytoplasm.

Conclusion and Therapeutic Implications

This compound effectively inhibits bone resorption by targeting the differentiation of osteoclasts. Its mechanism of action is centered on the inhibition of the nuclear translocation of NFATc1, the master regulator of osteoclastogenesis. This action prevents the expression of genes essential for the development of mature, functional osteoclasts. The quantitative, concentration-dependent effects on both cell differentiation and gene expression underscore the potency of this peptide. The detailed experimental protocols provided herein serve as a guide for further research into this compound and related compounds. Given its targeted anti-resorptive activity, this compound represents a promising candidate for the development of novel therapeutics for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis.

References

role of Osteostatin in bone resorption inhibition

An In-depth Technical Guide on the Role of Osteostatin in Bone Resorption Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis and rheumatoid arthritis. This compound, a C-terminal fragment of the Parathyroid Hormone-related Protein (PTHrP), specifically the pentapeptide PTHrP(107-111) with the sequence TRSAW, has emerged as a potent inhibitor of bone resorption.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its anti-resorptive effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound

Parathyroid Hormone-related Protein (PTHrP) is a polyhormone that undergoes proteolytic processing to generate multiple fragments with distinct biological activities.[3] While the N-terminal fragment of PTHrP shares homology with Parathyroid Hormone (PTH) and stimulates bone resorption, the C-terminal region possesses opposing effects.[1][4] The activity responsible for inhibiting osteoclast function was named "this compound". This activity is primarily attributed to the PTHrP(107-139) fragment and has been further localized to the five-amino-acid sequence PTHrP(107-111). This compound has demonstrated significant anti-resorptive and anabolic properties in various in vitro and in vivo models, making it a molecule of interest for therapeutic development against musculoskeletal diseases.

Mechanism of Action: Inhibition of Osteoclast Differentiation and Function

This compound primarily inhibits bone resorption by directly targeting osteoclasts, the sole bone-resorbing cells. Its mechanism centers on disrupting the differentiation of osteoclast precursors (typically of the monocyte/macrophage lineage) into mature, multinucleated osteoclasts.

Modulation of the RANKL-RANK Signaling Pathway

The differentiation of osteoclasts is critically dependent on two cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). M-CSF ensures the survival and proliferation of osteoclast precursors, while RANKL, by binding to its receptor RANK on these precursors, initiates the key signaling cascade for osteoclastogenesis.

This compound exerts its inhibitory effect by intervening in this RANKL-RANK signaling axis. The core of its action is the suppression of the master transcription factor for osteoclast differentiation, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). RANKL binding to RANK normally triggers a cascade involving TNF receptor-associated factor 6 (TRAF6), which activates downstream pathways like NF-κB and mitogen-activated protein kinases (MAPKs). These initial signals lead to the induction and subsequent auto-amplification of NFATc1. NFATc1 then translocates to the nucleus to orchestrate the expression of genes essential for osteoclast function, such as Tartrate-Resistant Acid Phosphatase (TRAP) and Cathepsin K.

This compound has been shown to reduce the nuclear translocation of NFATc1, thereby preventing the robust amplification required for terminal osteoclast differentiation. This leads to a significant decrease in the formation of mature, multinucleated osteoclasts.

In some contexts, this compound has also been shown to upregulate the expression of Osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating RANK. By increasing the OPG/RANKL ratio, this compound further dampens the primary signal for bone resorption.

Caption: this compound signaling pathway in osteoclast inhibition.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on bone resorption have been quantified in several key in vivo and in vitro studies.

Table 1: In Vivo Effects of PTHrP(107-139) on Bone Resorption in Mice

This table summarizes data from a study where PTHrP(107-139) was injected over the calvariae of adult mice for 5 consecutive days.

| Parameter | Vehicle Control | PTHrP(107-139) Treated | Percent Decrease | P-value |

| Osteoclast Number | Baseline | Significantly Reduced | ~70% | < 0.001 |

| Osteoclast Perimeter | Baseline | Significantly Reduced | ~70% | = 0.004 |

| Eroded Perimeter | Baseline | Significantly Reduced | ~50% | = 0.001 |

Data adapted from Cornish et al., Endocrinology, 1997.

Table 2: In Vitro Effects of this compound on Human Osteoclast Differentiation

This table shows the effect of varying concentrations of this compound on the formation of TRAP-positive multinucleated cells (MNCs) from human osteoclast precursors stimulated with M-CSF and RANKL.

| Treatment Group | Mean TRAP+ MNCs per well (± S.D.) | Percent Inhibition vs. M-CSF+RANKL | P-value (vs. M-CSF+RANKL) |

| Control (M-CSF+RANKL) | Baseline | 0% | - |

| This compound (100 nM) | Significantly Reduced | Not specified | < 0.01 |

| This compound (250 nM) | Significantly Reduced | Not specified | < 0.01 |

| This compound (500 nM) | Significantly Reduced | Not specified | < 0.01 |

Data conceptualized from Ibáñez et al., as depicted in ResearchGate.

Table 3: In Vitro Effects of this compound on Osteoclast-Related Gene Expression

This table summarizes the modulatory effect of this compound on the mRNA expression of key osteoclast markers after 7 days of differentiation.

| Gene Target | Treatment | Relative mRNA Expression (Normalized to GAPDH) | P-value (vs. M-CSF+RANKL) |

| NFATc1 | M-CSF+RANKL | Upregulated | - |

| M-CSF+RANKL + this compound (500 nM) | Significantly Reduced | < 0.01 | |

| TRAP | M-CSF+RANKL | Upregulated | - |

| M-CSF+RANKL + this compound (500 nM) | Significantly Reduced | < 0.01 | |

| Cathepsin K | M-CSF+RANKL | Upregulated | - |

| M-CSF+RANKL + this compound (500 nM) | Significantly Reduced | < 0.01 |

Data conceptualized from Ibáñez et al., as depicted in ResearchGate.

Experimental Protocols

The following protocols outline standard methodologies used to assess the impact of compounds like this compound on osteoclast differentiation and function.

Protocol: In Vitro Osteoclast Differentiation Assay

This assay is used to quantify the formation of osteoclasts from precursor cells.

-

Cell Isolation and Seeding:

-

Isolate osteoclast precursors, typically bone marrow macrophages (BMMs) from the femora and tibiae of mice or human peripheral blood mononuclear cells (PBMCs).

-

Culture the isolated cells in a 10 cm dish with α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and M-CSF (e.g., 25 ng/mL) to generate a population of adherent macrophages.

-

After 2-3 days, lift the adherent cells and re-seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

-

-

Induction of Differentiation:

-

Culture the cells in differentiation medium: α-MEM supplemented with M-CSF (25 ng/mL) and RANKL (e.g., 30-50 ng/mL).

-

For the experimental group, add this compound at various concentrations (e.g., 100, 250, 500 nM) to the differentiation medium. Include a vehicle control group.

-

Maintain the cultures for 7-9 days, replacing the medium every 2-3 days with fresh medium containing the respective factors and test compounds.

-

-

Staining and Quantification:

-

After the culture period, fix the cells with 10% formalin for 10 minutes.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercially available kit (e.g., Sigma-Aldrich leukocyte acid phosphatase kit).

-

Counterstain with hematoxylin to visualize nuclei.

-

Identify and count TRAP-positive cells containing three or more nuclei under a light microscope. These are considered mature osteoclasts.

-

Protocol: Bone Resorption (Pit) Assay

This assay measures the functional ability of mature osteoclasts to resorb a mineralized substrate.

-

Substrate Preparation:

-

Use commercially available bone or dentin slices, or calcium phosphate-coated 96-well plates as the resorption substrate.

-

Sterilize the slices with UV light and pre-soak them in culture medium before cell seeding.

-

-

Osteoclast Culture:

-

Generate mature osteoclasts directly on the substrate by seeding precursor cells (as in 5.1.1) onto the slices/coated wells and culturing them with M-CSF and RANKL for 10-14 days.

-

Alternatively, generate mature osteoclasts in a separate culture vessel and then lift and re-seed them onto the resorption substrate.

-

-

Resorption and Analysis:

-

After the culture period, remove the cells from the substrate by sonication in ammonia or treatment with bleach.

-

Stain the resorption pits. For bone/dentin slices, use 1% toluidine blue, which stains the resorbed areas dark blue/purple. For calcium phosphate plates, 5% silver nitrate (von Kossa staining) can be used.

-

Capture images of the stained substrates using a light or scanning electron microscope.

-

Quantify the total resorbed area per slice/well using image analysis software such as ImageJ.

-

Caption: Workflow for an in vitro bone resorption (pit) assay.

Therapeutic Potential and Future Directions

The potent anti-resorptive properties of this compound highlight its potential as a therapeutic agent for diseases characterized by excessive bone loss. Its ability to inhibit osteoclast differentiation offers a targeted approach to restoring bone homeostasis. Furthermore, studies have suggested that this compound also possesses anabolic (bone-forming) and anti-inflammatory features, making it a particularly attractive candidate for treating conditions like osteoporosis and inflammatory arthritis.

Future research should focus on optimizing delivery systems for this peptide to enhance its stability and bioavailability in vivo. While no clinical trials on this compound for bone loss are prominent in the search results, its well-defined mechanism of action and strong preclinical data warrant further investigation and translational studies to explore its efficacy and safety in human subjects. The development of this compound-based therapies could provide a valuable addition to the current armamentarium of anti-resorptive drugs.

References

An In-Depth Technical Guide to the Anabolic Effects of Osteostatin on Bone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteostatin, a C-terminal fragment of the parathyroid hormone-related protein (PTHrP), specifically the peptide sequence PTHrP(107-111), has emerged as a promising regulator of bone metabolism. While initially recognized for its anti-resorptive properties through the inhibition of osteoclast differentiation, a growing body of evidence highlights its direct anabolic effects on bone formation. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anabolic activity, detailing its impact on osteoblast function, the intricate signaling pathways it modulates, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and diagrams of the involved signaling cascades are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Bone remodeling is a dynamic and continuous process involving a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. Disruptions in this equilibrium can lead to metabolic bone diseases such as osteoporosis. While many current therapies focus on inhibiting bone resorption, there is a significant clinical need for anabolic agents that directly stimulate new bone formation. This compound, derived from the C-terminal region of PTHrP, has shown potential as such an agent. In addition to its established role in suppressing osteoclastogenesis, this compound exerts direct pro-osteogenic effects on osteoblasts, making it a molecule of interest for novel therapeutic strategies in bone regeneration and the treatment of bone loss.

Anabolic Effects of this compound on Osteoblasts

This compound promotes several key aspects of osteoblast function, contributing to an overall anabolic effect on bone. These effects have been observed in various in vitro and in vivo models.

Stimulation of Osteoblast Proliferation and Differentiation

In vitro studies have demonstrated that this compound can enhance the proliferation of osteoblastic cells. Furthermore, it significantly promotes the differentiation of mesenchymal stem cells and pre-osteoblastic cells into mature osteoblasts. This is evidenced by the increased expression and activity of key osteogenic markers.

Upregulation of Key Osteogenic Markers

This compound treatment leads to a dose-dependent increase in the expression of critical markers associated with osteoblast differentiation and function:

-

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, ALP activity is consistently upregulated in response to this compound.

-

Runt-related transcription factor 2 (Runx2): A master transcription factor for osteoblast differentiation, Runx2 expression is enhanced by this compound, driving the commitment of progenitor cells to the osteoblastic lineage.

-

Osteocalcin (OCN): A late marker of osteoblast differentiation and a major non-collagenous protein in the bone matrix, OCN expression is increased following this compound treatment.

The following table summarizes the quantitative effects of this compound on these markers from various studies.

| Cell Line/Model | This compound Concentration | Marker | Fold Change/Effect | Reference |

| MC3T3-E1 Cells | 100 nM | ALP Activity | Increased | |

| MC3T3-E1 Cells | 100 nM | Osteocalcin mRNA | Increased | |

| Human Dental Pulp Cells | 100 nmol/L | ALP Staining | Increased | |

| Human Dental Pulp Cells | 100 nmol/L | Mineralized Nodule Formation | Significantly Increased |

Table 1: Quantitative Effects of this compound on Osteogenic Markers

Signaling Pathways Mediating this compound's Anabolic Effects

The anabolic actions of this compound are primarily mediated through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in a VEGF-independent manner. This initiates a downstream cascade involving several key kinases.

VEGFR2-Src-ERK/Akt Pathway

This compound directly binds to and activates VEGFR2 on osteoblasts. This activation is not dependent on the presence of VEGF. The binding of this compound leads to the phosphorylation of VEGFR2, which in turn activates Src, a non-receptor tyrosine kinase. Activated Src then phosphorylates and activates two major downstream signaling pathways: the Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Both ERK and Akt are crucial for promoting osteoblast survival, proliferation, and differentiation.

Below is a DOT script for the signaling pathway:

Caption: this compound-induced anabolic signaling cascade in osteoblasts.

Crosstalk with Other Major Osteogenic Pathways

The anabolic effects of this compound are further amplified through its interaction with other critical signaling pathways in bone formation.

-

Bone Morphogenetic Protein (BMP) Signaling: While direct interaction is still under investigation, evidence suggests a potential crosstalk. PTHrP, the parent molecule of this compound, has been shown to interact with BMP signaling to enhance osteoblastogenesis. It is plausible that this compound may modulate the expression or activity of components of the BMP/Smad pathway,

An In-Depth Technical Guide to the Osteostatin Signaling Pathway in Bone Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteostatin, the pentapeptide fragment (107-111) of the parathyroid hormone-related protein (PTHrP), has emerged as a significant regulator of bone metabolism. Unlike its parent protein's N-terminal domain, this compound exerts its effects through distinct signaling pathways, demonstrating a dual role in bone homeostasis: it inhibits bone resorption by suppressing osteoclast differentiation and promotes bone formation by stimulating osteoblastic activity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on bone cells. It details the signaling cascades, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the pathways and workflows using logical diagrams. This document is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent for metabolic bone diseases such as osteoporosis and inflammatory bone loss.

Introduction to this compound

Parathyroid hormone-related protein (PTHrP) is a polyhormone that undergoes post-translational processing to generate various bioactive peptides. While the N-terminal fragments of PTHrP interact with the PTH type 1 receptor (PTH1R) to regulate calcium homeostasis and bone turnover, the C-terminal fragments possess unique biological activities.[1] this compound, corresponding to the amino acid sequence TRSAW (Thr-Arg-Ser-Ala-Trp) of PTHrP(107-111), has been identified as a key C-terminal peptide with potent effects on bone remodeling.[2][3] It has demonstrated anabolic and anti-resorptive properties in various in vitro and in vivo models, making it a molecule of high interest for the treatment of musculoskeletal diseases.[2][3] this compound promotes bone repair and prevents bone erosion in animal models, acting as a paracrine regulator of bone metabolism.

Mechanism of Action in Osteoclasts: Inhibition of Osteoclastogenesis

This compound exerts a direct inhibitory effect on the differentiation of osteoclast precursors, thereby reducing the population of bone-resorbing mature osteoclasts. This action is critical to its anti-resorptive capabilities.

Signaling Pathway in Osteoclasts

The signaling pathway initiated by this compound in osteoclast precursors is distinct from the classical cAMP/PKA pathway associated with the PTH1R. The primary mechanism involves the suppression of the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling cascade. RANKL's interaction with its receptor, RANK, on osteoclast precursors is the pivotal signal for osteoclast differentiation.

This compound intervenes in this pathway by inhibiting the nuclear translocation of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master transcription factor for osteoclastogenesis. This inhibition of NFATc1 activation leads to the downregulation of key osteoclast-specific genes, including Cathepsin K (a critical bone matrix-degrading protease) and Osteoclast Associated Ig-like Receptor (OSCAR). Evidence suggests this effect may be mediated by Protein Kinase C (PKC), as the broader C-terminal fragment PTHrP(107-139) has been shown to act via PKC in bone cells. Importantly, this compound does not affect the resorptive capacity of already mature osteoclasts, indicating its primary role is in preventing their formation.

Mechanism of Action in Osteoblasts: Promotion of Osteogenesis

Complementing its anti-resorptive action, this compound has a direct anabolic effect on osteoblasts, the cells responsible for bone formation.

Signaling Pathway in Osteoblasts

In osteoblastic cells, this compound is also believed to act through a receptor that is distinct from the PTH1R. The binding of this compound initiates a rapid increase in intracellular calcium ([Ca2+]i), primarily through an influx of extracellular calcium. This calcium surge subsequently activates downstream signaling cascades, including Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK).

Activation of the ERK/MAPK pathway is a crucial event in osteoblast differentiation, as it leads to the phosphorylation and activation of key osteogenic transcription factors, most notably Runt-related transcription factor 2 (Runx2). Runx2 is the master regulator of osteoblast differentiation, driving the expression of genes essential for bone matrix synthesis and mineralization, such as Alkaline Phosphatase (ALP), Collagen Type I, and Osteocalcin. This compound has been shown to enhance the expression of Runx2 and other osteogenic markers.

Furthermore, this compound modulates the critical RANKL/Osteoprotegerin (OPG) axis. It upregulates the expression of OPG, a decoy receptor that binds to RANKL and prevents it from activating osteoclast precursors. This action further contributes to the overall anti-resorptive environment by indirectly inhibiting osteoclastogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature regarding the effects of this compound on bone cells.

Table 1: Effects of this compound on Osteoclast Differentiation

| Parameter | Cell Type | Concentration Range | Effect | Citation |

|---|---|---|---|---|

| Osteoclast Number | Human PBMCs | 100, 250, 500 nM | Concentration-dependent decrease in TRAP+ multinucleated cells. | |

| Gene Expression | Human PBMCs | 100, 250, 500 nM | Concentration-dependent decrease in mRNA levels of NFATc1, Cathepsin K, and OSCAR at day 7. |

| Bone Resorption | Mature Human Osteoclasts | 100, 250, 500 nM | No significant modification of the resorption process. | |

Table 2: Effects of this compound on Osteoblast Activity

| Parameter | Cell Type | Concentration | Effect | Citation |

|---|---|---|---|---|

| Gene Expression | MC3T3-E1 cells | 100 nM | In combination with Si-HA/FGF-2, significantly enhanced gene expression of Runx2 and Osteocalcin. |

| OPG Expression | Human Osteoprogenitors | 100 nM | Upregulation of OPG gene expression after 24 hours, leading to a lower RANKL:OPG ratio. | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key assays used to evaluate the effects of this compound.

Osteoclast Differentiation and TRAP Staining Assay

This assay is fundamental for assessing the inhibitory effect of this compound on osteoclastogenesis. It involves inducing differentiation of precursor cells and identifying mature osteoclasts by staining for their characteristic enzyme, Tartrate-Resistant Acid Phosphatase (TRAP).

Materials:

-

Murine macrophage cell line (e.g., RAW264.7) or primary bone marrow macrophages.

-

Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor).

-

Recombinant mouse RANKL.

-

This compound (synthetic peptide).

-

TRAP Staining Kit (e.g., Sigma-Aldrich Cat. No. 387A).

-

96-well cell culture plates.

-

Phosphate-Buffered Saline (PBS).

-

Fixation solution (e.g., 10% formalin in PBS).

Protocol:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm² in supplemented α-MEM.

-

Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Induction of Differentiation: Replace the medium with fresh α-MEM containing M-CSF (e.g., 20 ng/mL) and RANKL (e.g., 30-100 ng/mL).

-

Treatment: Add this compound to the treatment wells at desired final concentrations (e.g., 100, 250, 500 nM). Include vehicle-only controls.

-

Culture: Incubate for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

Cell Fixation: After the incubation period, aspirate the medium, wash cells once with PBS, and add 100 µL of fixation solution to each well. Incubate for 10-20 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the wells three times with deionized water.

-

TRAP Staining: Prepare the TRAP staining solution according to the manufacturer's instructions. Add the solution to each well and incubate at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts.

-

Final Wash: Aspirate the staining solution and wash the wells thoroughly with deionized water.

-

Quantification: Count the number of TRAP-positive multinucleated cells (defined as having ≥3 nuclei) in each well using a light microscope.

Osteoblast Mineralization (Alizarin Red S) Staining Assay

This assay assesses the anabolic effect of this compound by visualizing calcium deposition, a hallmark of late-stage osteoblast differentiation and bone formation.

Materials:

-

Osteoblast precursor cell line (e.g., MC3T3-E1) or primary mesenchymal stem cells.

-

Osteogenic Differentiation Medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerolphosphate).

-

This compound (synthetic peptide).

-

4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin.

-

Alizarin Red S (ARS) staining solution (2% w/v, pH adjusted to 4.1-4.3).

-

24-well cell culture plates.

-

PBS and distilled water.

Protocol:

-

Cell Seeding: Seed osteoblast precursors in a 24-well plate in standard growth medium and allow them to reach confluence.

-

Induction: Switch to Osteogenic Differentiation Medium.

-

Treatment: Add this compound to treatment wells at the desired concentrations. Include vehicle-only controls.

-

Culture: Culture the cells for 14-21 days, replacing the medium with fresh medium and treatments every 2-3 days.

-

Fixation: Aspirate the medium, wash twice with PBS, and fix the cells with 4% PFA or 10% formalin for 15-20 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the wells 2-3 times with distilled water.

-

Staining: Add 1 mL of ARS working solution to each well. Incubate for 20-30 minutes at room temperature with gentle shaking.

-

Final Washing: Carefully aspirate the ARS solution. Wash the wells 3-5 times with distilled water to remove unbound dye until the wash water is clear.

-

Visualization: Visualize the orange-red calcium nodule deposits under a bright-field microscope.

-

(Optional) Quantification: To quantify, elute the stain by adding 1 mL of 10% acetic acid to each well and incubating for 30 minutes with shaking. Neutralize the supernatant with 10% ammonium hydroxide and measure the absorbance at 405 nm.

Quantitative Real-Time PCR (qRT-PCR) for Bone Marker Genes

This protocol allows for the quantification of changes in the expression of key genes involved in osteoblast and osteoclast differentiation in response to this compound.

Materials:

-

Cultured cells treated with this compound as described in previous protocols.

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit).

-

cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers).

-

SYBR Green qPCR Master Mix.

-

Primers for target genes (e.g., Runx2, ALP, OPG, RANKL, NFATc1, CTSK) and a housekeeping gene (e.g., GAPDH, ACTB).

-

qRT-PCR instrument.

Protocol:

-

RNA Isolation: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water. Run samples in triplicate.

-

Thermal Cycling: Perform the qPCR on a real-time PCR machine using a standard thermal cycling protocol, typically:

-

Initial Denaturation: 95°C for 10 minutes.

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt Curve Analysis: To verify product specificity.

-

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping). Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.

This compound's Dual Role in Bone Remodeling: A Logical Framework

This compound's therapeutic potential lies in its unique ability to simultaneously inhibit bone resorption and stimulate bone formation, effectively shifting the balance of bone remodeling towards a net anabolic state. This dual action makes it an attractive candidate for treating diseases characterized by excessive bone resorption and/or insufficient formation, such as osteoporosis.

The logical relationship of its dual signaling can be visualized as a two-pronged attack on bone loss:

-

Anti-Catabolic Arm: By directly targeting osteoclast precursors and inhibiting the NFATc1 pathway, it reduces the number of active bone-resorbing cells.

-

Pro-Anabolic Arm: By stimulating osteoblasts via Ca2+/PKC/MAPK signaling, it enhances the activity of the Runx2 transcriptional program, leading to increased bone matrix deposition. This arm is further strengthened by the upregulation of OPG, which provides a secondary level of osteoclast inhibition.

Conclusion and Future Directions